![molecular formula C18H18N4O4S3 B6552703 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1040657-75-7](/img/structure/B6552703.png)
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.04901859 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that belongs to the category of sulfonamide derivatives. Its unique structural features, including a pyrimidine ring and thiophene moiety, suggest potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting various biological pathways. This article explores the biological activity of this compound, drawing upon available research findings and case studies.
Structural Overview
The molecular structure of the compound includes:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms, which is often associated with biological activity.
- Thiophene Group : A five-membered ring containing sulfur, known for enhancing the pharmacological properties of compounds.
- Acetamide Moiety : Contributes to the overall biological activity through interactions with biological targets.
Anticancer Potential
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiophene and thieno[2,3-d]pyrimidines have shown promising results in inhibiting kinase enzymes, which are critical in cancer cell proliferation. In a study assessing various thiophene derivatives, certain compounds demonstrated inhibition rates ranging from 41.4% to 83.5% against specific kinases like FLT3, with one compound exhibiting an IC50 value of 32.435 μM against cancer cell lines .
The mechanism of action for compounds in this class typically involves:
- Enzyme Inhibition : Compounds may inhibit specific kinases involved in cell signaling pathways that promote cancer growth.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, enhancing their therapeutic efficacy.
- Cell Cycle Arrest : Certain compounds can halt the cell cycle, preventing cancer cells from proliferating.
Study 1: Thiophene Derivatives and Kinase Inhibition
A study focused on new thiophene/thieno[2,3-d]pyrimidine derivatives reported significant inhibitory activity against FLT3 kinase. The most potent compound showed a marked reduction in cell viability across various cancer cell lines, indicating its potential as an anticancer agent .
Study 2: Antitumor Activity Screening
Another investigation evaluated a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor efficacy against numerous human tumor cell lines. The results highlighted several compounds with considerable anticancer activity, suggesting that modifications to the thiophene and pyrimidine structures could enhance their biological effects .
Data Summary
Compound | Structure Features | Biological Activity | IC50 (μM) | Target |
---|---|---|---|---|
Compound 5 | Thiophene core | FLT3 kinase inhibition | 32.435 ± 5.5 | FLT3 |
Compound 10 | Benzothiazole derivative | Antitumor activity | Not specified | Various tumor cell lines |
Compound 16 | Benzothiazole derivative | Antitumor activity | Not specified | Various tumor cell lines |
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-26-13-6-4-12(5-7-13)9-20-15(23)11-28-18-21-10-14(17(19)22-18)29(24,25)16-3-2-8-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCAGYYBYRGNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.